For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Butyl Hexanoate
This technical guide provides a comprehensive overview of the chemical and physical properties of butyl hexanoate, a significant ester in the flavor, fragrance, and pharmaceutical industries. This document outlines its synthesis, spectral characteristics, and key chemical reactions, supported by detailed experimental protocols and data visualizations to facilitate research and development.
Chemical and Physical Properties
Butyl hexanoate, also known as butyl caproate, is a colorless liquid with a characteristic fruity odor reminiscent of pineapple.[1] It is a fatty acid ester naturally found in fruits like apples and peaches.[2][3]
Table 1: Physical and Chemical Properties of Butyl Hexanoate
| Property | Value | Reference |
| IUPAC Name | Butyl hexanoate | [3] |
| Synonyms | Butyl caproate, Hexanoic acid, butyl ester | [3][4] |
| CAS Number | 626-82-4 | [3] |
| Molecular Formula | C₁₀H₂₀O₂ | [3] |
| Molecular Weight | 172.26 g/mol | [3] |
| Appearance | Colorless clear liquid | [4] |
| Odor | Fruity, pineapple-like | [1] |
| Density | 0.866 g/mL at 25 °C | [5] |
| Boiling Point | 208 °C at 760 mmHg | [4] |
| 61-62 °C at 3 mmHg | [5] | |
| Melting Point | -63 to -64 °C | [4] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [5] |
| Refractive Index (n20/D) | 1.416 | [5] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1] |
| Vapor Pressure | 0.233 mmHg at 25 °C (estimated) | [4] |
Spectroscopic Data
The structural elucidation of butyl hexanoate is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of butyl hexanoate provides information about the different proton environments in the molecule.
Table 2: ¹H NMR Spectral Data of Butyl Hexanoate (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.07 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| 2.28 | Triplet | 2H | -CO-CH₂ -CH₂-CH₂-CH₂-CH₃ |
| 1.53 - 1.63 | Multiplet | 4H | -CO-CH₂-CH₂ - and -O-CH₂-CH₂ - |
| 1.25 - 1.38 | Multiplet | 4H | -CH₂-CH₂ -CH₂-CH₃ and -CH₂-CH₂ -CH₃ |
| 0.90 | Triplet | 3H | -CH₂-CH₃ (from hexanoate) |
| 0.94 | Triplet | 3H | -CH₂-CH₃ (from butyl) |
Note: Data is compiled from publicly available spectral databases and may vary slightly based on experimental conditions.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum identifies the unique carbon environments within the butyl hexanoate molecule.
Table 3: ¹³C NMR Spectral Data of Butyl Hexanoate (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 173.8 | C =O |
| 64.1 | -O-CH₂ - |
| 34.4 | -CO-CH₂ - |
| 31.4 | -CO-CH₂-CH₂ - |
| 30.7 | -O-CH₂-CH₂ - |
| 24.7 | -CH₂-CH₂ -CH₂-CH₃ |
| 22.4 | -CH₂ -CH₃ (from hexanoate) |
| 19.2 | -CH₂ -CH₃ (from butyl) |
| 13.9 | -CH₂-CH₃ (from hexanoate) |
| 13.7 | -CH₂-CH₃ (from butyl) |
Note: Data is compiled from publicly available spectral databases and may vary slightly based on experimental conditions.[7]
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) of butyl hexanoate shows a characteristic fragmentation pattern.
Table 4: Major Fragments in the Mass Spectrum of Butyl Hexanoate
| m/z | Relative Intensity | Possible Fragment Ion |
| 117 | High | [CH₃(CH₂)₄COOH₂]⁺ (McLafferty rearrangement) |
| 99 | Moderate | [CH₃(CH₂)₄CO]⁺ (Acylium ion) |
| 73 | Moderate | [C₄H₉O]⁺ |
| 57 | High | [C₄H₉]⁺ (Butyl cation) |
| 56 | High | [C₄H₈]⁺ (Loss of butene) |
| 43 | High | [C₃H₇]⁺ (Propyl cation) |
Note: The molecular ion peak at m/z = 172 is often of low abundance.[3]
Synthesis of Butyl Hexanoate
Butyl hexanoate is commonly synthesized via Fischer esterification of hexanoic acid and butan-1-ol using an acid catalyst.
Fischer Esterification Workflow
Caption: Workflow for the synthesis of butyl hexanoate via Fischer esterification.
Experimental Protocol: Fischer Esterification
Materials:
-
Hexanoic acid
-
Butan-1-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine hexanoic acid and a molar excess of butan-1-ol (e.g., 1.5 to 2 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of reactants) to the flask while swirling.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dissolve the ester and wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted hexanoic acid; vent frequently)
-
Brine
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude butyl hexanoate by fractional distillation to obtain the final product.
Chemical Reactions of Butyl Hexanoate
Esters like butyl hexanoate undergo several important reactions, primarily involving nucleophilic acyl substitution.
Hydrolysis
Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base.
This is the reverse of Fischer esterification, yielding a carboxylic acid and an alcohol. The reaction is an equilibrium process.
Caption: Mechanism of acid-catalyzed hydrolysis of butyl hexanoate.
This reaction is irreversible and produces a carboxylate salt and an alcohol.
Caption: Mechanism of base-catalyzed hydrolysis of butyl hexanoate.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can also be acid or base-catalyzed.
Analysis of Butyl Hexanoate
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of butyl hexanoate.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Sample Preparation:
-
Dilute the sample containing butyl hexanoate in a suitable solvent (e.g., hexane or dichloromethane).
-
If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the analyte from a complex matrix.
GC-MS Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Safety and Handling
Butyl hexanoate is a combustible liquid and should be handled with appropriate safety precautions.
Table 5: Safety Information for Butyl Hexanoate
| Hazard | Precaution |
| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames.[8] |
| Inhalation | May cause respiratory tract irritation. Use in a well-ventilated area. |
| Skin Contact | May cause skin irritation. Wear protective gloves.[1] |
| Eye Contact | May cause eye irritation. Wear safety glasses or goggles.[1] |
| Ingestion | Low toxicity by ingestion, but may be harmful if swallowed in large amounts. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. |
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.[1][2][8][9]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. directpcw.com [directpcw.com]
- 3. Butyl hexanoate | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. butyl hexanoate, 626-82-4 [thegoodscentscompany.com]
- 5. Butyl hexanoate = 98 , FG 626-82-4 [sigmaaldrich.com]
- 6. Butyl hexanoate(626-82-4) 1H NMR spectrum [chemicalbook.com]
- 7. Butyl hexanoate(626-82-4) 13C NMR spectrum [chemicalbook.com]
- 8. Butyl Hexanoate | 626-82-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. Butyl Hexanoate | 626-82-4 | TCI AMERICA [tcichemicals.com]
